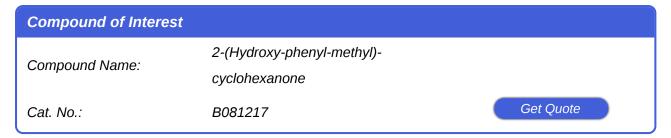


Structural Elucidation of 2-(Hydroxy-phenyl-methyl)-cyclohexanone: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of **2- (Hydroxy-phenyl-methyl)-cyclohexanone**. The document details the spectroscopic data, experimental protocols, and key structural correlations necessary for the unambiguous identification and characterization of this compound.

Molecular Structure and Properties

2-(Hydroxy-phenyl-methyl)-cyclohexanone is an organic compound with the chemical formula C₁₃H₁₆O₂ and a molecular weight of 204.26 g/mol .[1][2][3][4][5][6][7] Its structure consists of a cyclohexanone ring substituted at the alpha position with a hydroxy(phenyl)methyl group. The molecule contains two stereocenters, leading to the possibility of four stereoisomers.

IUPAC Name: 2-[hydroxy(phenyl)methyl]cyclohexan-1-one[2] CAS Number: 13161-18-7[3][4][6]

Experimental Protocols Synthesis via Aldol Condensation

The primary synthetic route to **2-(Hydroxy-phenyl-methyl)-cyclohexanone** is a base-catalyzed aldol condensation between benzaldehyde and cyclohexanone.[3][6][8]



Reaction:

Detailed Protocol:

A general procedure for the synthesis is as follows:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine benzaldehyde (1 equivalent) and cyclohexanone (1.5 equivalents) in ethanol.
- Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (2 M) dropwise while stirring.
- Reaction: Allow the reaction to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Workup: Once the reaction is complete, neutralize the mixture with a dilute solution of hydrochloric acid.
- Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Spectroscopic Data for Structural Elucidation

The structural confirmation of **2-(Hydroxy-phenyl-methyl)-cyclohexanone** is achieved through a combination of spectroscopic techniques, including Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.[1]



Frequency (cm ⁻¹)	Intensity	Assignment
3600-3200	Broad	O-H stretch of the hydroxyl group
>3000	Medium	Aromatic C-H stretch
1720-1700	Strong, Sharp	C=O stretch of the cyclohexanone ring
1600-1450	Medium	C=C stretch of the aromatic ring

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/z	Interpretation	
204	Molecular ion peak [M]+[1][2]	
186	Loss of water [M-H ₂ O] ⁺ [1]	
107	Cleavage of the C-C bond between the ring and the substituent	
97	Cyclohexanone fragment	
77	Phenyl group fragment	

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the detailed structural elucidation of **2- (Hydroxy-phenyl-methyl)-cyclohexanone**, providing information about the carbon and hydrogen framework.[1]

¹³C NMR Data (Predicted)[1]



Chemical Shift (δ) ppm	Assignment
200-210	C=O (Carbonyl carbon)
125-140	Aromatic carbons of the phenyl group
70-80	CH-OH (Carbon bearing the hydroxyl group)
50-60	CH-C=O (Alpha-carbon of the cyclohexanone)
20-40	Remaining cyclohexyl methylene carbons

¹H NMR Data (Predicted)[1]

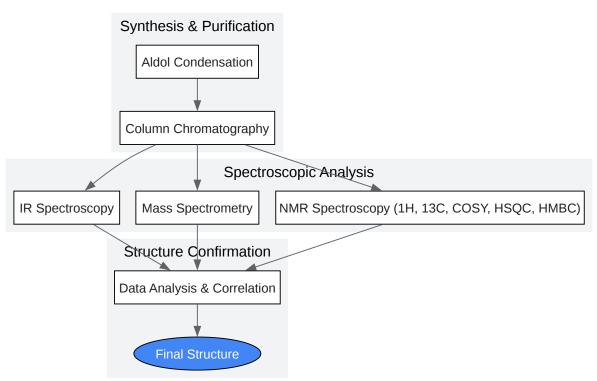
Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.2-7.4	Multiplet	5H	Aromatic protons of the phenyl group
4.5-5.0	Doublet	1H	Proton on the carbon bearing the hydroxyl group (CH-OH)
2.8-3.2	Multiplet	1H	Proton on the alpha- carbon of the cyclohexanone (CH- C=O)
1.5-2.5	Multiplets	8H	Protons of the cyclohexanone ring
2.0-4.0	Broad Singlet	1H	Hydroxyl proton (OH)

Visualization of Structural Elucidation Workflow and Correlations

The following diagrams illustrate the workflow for the structural elucidation and the key correlations observed in 2D NMR experiments.



Workflow for Structural Elucidation



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Caption: Overall workflow for the synthesis and structural elucidation.

Caption: Expected key HMBC correlations for structural confirmation.

Caption: Expected key COSY correlations within the molecule.

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